![molecular formula C27H37NO B286564 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)
3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor that plays an important role in regulating cardiovascular and central nervous system functions. DPCPX has been extensively studied for its potential therapeutic use in various diseases and disorders.
Mecanismo De Acción
3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide acts as a selective antagonist of the adenosine A1 receptor, which is involved in the regulation of various physiological functions, including heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide can modulate the activity of these physiological functions, leading to its potential therapeutic use in various diseases and disorders.
Biochemical and Physiological Effects:
3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to have several biochemical and physiological effects, including reducing infarct size and improving cardiac function in cardiovascular diseases, improving cognitive function and reducing the symptoms of Parkinson's disease in neurological disorders, and inhibiting tumor growth and metastasis in cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide in lab experiments include its selectivity for the adenosine A1 receptor, its potential therapeutic use in various diseases and disorders, and its ability to modulate the activity of physiological functions. The limitations of using 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide in lab experiments include its potential side effects, the need for careful dosing and administration, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide include further studies on its potential therapeutic use in various diseases and disorders, including cardiovascular diseases, neurological disorders, and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more effective dosing and administration strategies.
Métodos De Síntesis
The synthesis of 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide involves several steps, including the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with cyclopentylmagnesium bromide, followed by the reaction with benzyl bromide to form the intermediate compound. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide. The final product is obtained through recrystallization and purification processes.
Aplicaciones Científicas De Investigación
3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been extensively studied for its potential therapeutic use in various diseases and disorders, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to improve myocardial ischemia and reperfusion injury by reducing infarct size and improving cardiac function. In neurological disorders, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease. In cancer, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to inhibit tumor growth and metastasis by targeting the adenosine A1 receptor.
Propiedades
Fórmula molecular |
C27H37NO |
---|---|
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide |
InChI |
InChI=1S/C27H37NO/c1-26(2,3)22-16-21(17-23(18-22)27(4,5)6)25(29)28-24(20-14-10-11-15-20)19-12-8-7-9-13-19/h7-9,12-13,16-18,20,24H,10-11,14-15H2,1-6H3,(H,28,29) |
Clave InChI |
BIJMPEDUQKIZAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.